Dehydrocorydaline chloride

説明

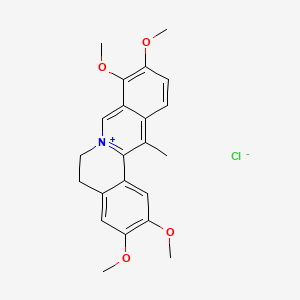

Structure

2D Structure

特性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOSEFNJXIPZNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30045-16-0 (Parent) | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00909882 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-03-5 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC297886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the origin of Dehydrocorydaline chloride

An In-depth Technical Guide to the Origin and Properties of Dehydrocorydaline (B211579) Chloride

Introduction

Dehydrocorydaline is a protoberberine alkaloid that has garnered significant scientific interest for its diverse pharmacological activities. As a quaternary ammonium (B1175870) compound, it is commonly isolated and handled in its salt form, Dehydrocorydaline chloride. This document provides a comprehensive overview of its natural origins, isolation and purification protocols, physicochemical properties, and key mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Origin and Natural Sources

Dehydrocorydaline is a naturally occurring compound predominantly found in plants of the Corydalis genus, which belongs to the poppy family (Papaveraceae).[1] The primary and most well-documented source is the tuber of Corydalis yanhusuo (also known as Rhizoma Corydalis or Yan Hu Suo), a traditional Chinese medicine used for centuries to alleviate various types of pain.[2][3][4][5]

Studies have confirmed the presence of Dehydrocorydaline in other species as well, including:

The rhizome (tuber) of these plants is the specific part from which the alkaloid is extracted.[1][4][9] Dehydrocorydaline is often one of the most abundant alkaloids within the complex mixture present in Corydalis extracts, in some cases accounting for over 50% of the total alkaloid content.[10][11][12]

Physicochemical and Biological Data

The key quantitative properties of this compound are summarized below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| Formal Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [2] |

| CAS Number | 10605-03-5 | [2][3][13] |

| Molecular Formula | C₂₂H₂₄ClNO₄ | [2][3][13] |

| Formula Weight | 401.9 g/mol | [2][3] |

| Purity (Commercial) | ≥95% to ≥98% | [2][3] |

| Physical Properties | ||

| Formulation | Solid powder | [2][3] |

| Solubility | DMSO: 20-25 mg/mL | [2][3] |

| Biological Activity | ||

| Anti-malarial (IC₅₀) | 38 nM (P. falciparum 3D7 strain) | [3][14] |

| OCT2 Inhibition (IC₅₀) | 0.137 µM (human recombinant) | [2] |

| OCT3 Inhibition (IC₅₀) | 0.354 µM (human recombinant) | [2] |

| Antibacterial (MIC) | 1 mg/mL (L. monocytogenes) | [7] |

| Antibacterial (MBC) | 2 mg/mL (L. monocytogenes) | [7] |

Experimental Protocols: Isolation and Purification

The isolation of pure Dehydrocorydaline from the complex alkaloid mixture of Corydalis presents challenges due to the presence of structurally similar compounds.[15] Modern chromatographic techniques have proven highly effective for this purpose.

Extraction Protocol

An optimized reflux extraction method is commonly employed to obtain the crude alkaloid extract from the plant material.[16]

-

Preparation : Obtain dried tubers of Corydalis yanhusuo and grind them into a coarse powder (approx. 50 mesh).[1][16]

-

Solvent Preparation : Prepare a 70% ethanol-water solution. Adjust the pH to 10 using diluted ammonia.[16]

-

Reflux Extraction : Add the powdered plant material to the solvent at a liquid-to-solid ratio of 20:1 (v/w).[16]

-

Heating : Heat the mixture and maintain it at reflux for 60 minutes.[16]

-

Iteration : Filter the mixture to separate the extract. Repeat the extraction process (steps 3-4) on the plant residue a second time to ensure maximum yield.[16]

-

Concentration : Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure to yield a concentrated crude extract.[1][16]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography method for purifying Dehydrocorydaline, achieving purities of up to 98.9%.[15][17] It avoids the use of a solid support matrix, minimizing irreversible adsorption and sample degradation.[15]

-

Solvent System Preparation : Prepare a two-phase solvent system of chloroform-n-butanol-methanol-water at a volume ratio of 4:1:2:5.[15][17] Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase. Degas both phases before use.[15]

-

Sample Preparation : Dissolve a known quantity of the crude extract (e.g., 50 mg) in a mixture of the upper and lower phases for injection.[15][17]

-

HSCCC Operation :

-

Fraction Collection : Continuously monitor the effluent from the column outlet with a UV detector at 282 nm.[15][17] Collect fractions corresponding to the chromatographic peaks.

-

Purity Analysis and Identification :

-

Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine purity.[15][17]

-

Combine the pure fractions and evaporate the solvent.

-

Confirm the chemical structure of the isolated Dehydrocorydaline using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

-

Core Signaling Pathways and Mechanisms of Action

Dehydrocorydaline exhibits its diverse biological activities by modulating key cellular signaling pathways. Its anti-cancer and anti-inflammatory mechanisms are particularly well-characterized.

Induction of Apoptosis in Cancer Cells

Dehydrocorydaline has been shown to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by inducing apoptosis.[3][5] This process is mediated by the intrinsic, mitochondria-independent pathway. The key steps involve the regulation of the Bax/Bcl-2 protein ratio, which leads to the activation of initiator caspase-8 and executioner caspase-7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5][13]

Anti-inflammatory Mechanism via NF-κB Inhibition

The anti-inflammatory properties of Dehydrocorydaline are largely attributed to its ability to suppress the NF-κB signaling pathway.[10][12] In response to inflammatory stimuli like Lipopolysaccharide (LPS), Dehydrocorydaline prevents the degradation of IκBα, the inhibitory protein of NF-κB.[12] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10][12]

Conclusion

This compound, a prominent alkaloid from the Corydalis species, originates from a rich history in traditional medicine. Modern scientific investigation, facilitated by advanced extraction and purification protocols, has elucidated its chemical properties and potent biological activities. Its mechanisms of action, particularly in inducing apoptosis and suppressing inflammation, highlight its potential as a lead compound for drug development. This guide provides a foundational technical overview to support further research and development efforts in oncology, immunology, and neuroscience.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of dehydrocorydaline isolated from Corydalis Tuber against type I-IV allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrocorydaline | C22H24NO4+ | CID 34781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dehydrocorydaline Chloride: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline (B211579), a protoberberine alkaloid, is a key bioactive compound isolated from plants of the Corydalis genus, most notably Corydalis yanhusuo. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects. This technical guide provides an in-depth overview of the natural sources of dehydrocorydaline chloride, detailed methodologies for its isolation and purification, and a summary of its known signaling pathways. Quantitative data on isolation yields and purity are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

Dehydrocorydaline is predominantly found in the tubers of various species of the Corydalis genus (Papaveraceae family). The most significant and widely studied source is Corydalis yanhusuo W.T. Wang , a traditional Chinese herb. In the dried tuber of C. yanhusuo, often referred to as Corydalis Rhizoma, dehydrocorydaline is the most abundant alkaloid, accounting for over 50% of the total alkaloid content[1][2][3]. Other Corydalis species also contain dehydrocorydaline, though typically in lower concentrations.

Isolation and Purification of this compound

The isolation of pure this compound from the complex matrix of Corydalis tubers presents a significant challenge due to the presence of numerous structurally similar alkaloids. Several advanced chromatographic techniques have been successfully employed for its purification.

Crude Extraction

The initial step for all purification methods involves the extraction of total alkaloids from the dried and powdered rhizome of Corydalis.

Experimental Protocol: Crude Alkaloid Extraction [4]

-

Maceration: Macerate the powdered Corydalis rhizome with 75% ethanol (B145695) for 24 hours at room temperature.

-

Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in a 2% HCl solution and filter.

-

Adjust the pH of the filtrate to 9-10 with ammonia (B1221849) water to precipitate the total alkaloids.

-

Extract the precipitated alkaloids with chloroform (B151607).

-

Evaporate the chloroform layer to dryness to yield the crude alkaloid extract.

-

Purification Techniques

HSCCC is a highly effective liquid-liquid partition chromatography technique for separating dehydrocorydaline. It avoids the use of a solid support matrix, minimizing irreversible adsorption and leading to high sample recovery and purity[5].

Experimental Protocol: HSCCC Purification of Dehydrocorydaline [4][5][6]

-

Solvent System: Prepare a two-phase solvent system of chloroform-n-butanol-methanol-water (e.g., 4:1:2:5 v/v/v/v)[6]. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Degas both the upper (stationary phase) and lower (mobile phase) phases before use.

-

HSCCC Operation:

-

Fraction Collection and Analysis:

Preparative 2D-HPLC offers high resolving power for complex mixtures by employing two different separation mechanisms. An effective strategy for separating alkaloids from Corydalis yanhusuo involves using different pH conditions in the two dimensions[7][8].

Experimental Protocol: Preparative 2D-HPLC [7]

-

First Dimension (pH 3.5): Utilize a preparative chromatographic column with a mobile phase at pH 3.5. Collect fractions containing multiple components using UV-triggered fractionation.

-

Second Dimension (pH 10.0): Further purify the collected fractions on the same column but with a mobile phase at pH 10.0. Use both UV and MS-triggered fraction collection for enhanced sensitivity and selectivity.

Macroporous adsorption resins can be used for the enrichment and preliminary purification of total alkaloids from Corydalis, which can then be followed by other chromatographic techniques for isolating dehydrocorydaline.

Experimental Protocol: Macroporous Resin Purification of Total Alkaloids

-

Resin Selection: Screen various macroporous resins to identify one with optimal adsorption and desorption characteristics for the target alkaloids.

-

Column Chromatography:

-

Load the crude extract onto the selected resin column.

-

Wash the column with distilled water to remove water-soluble impurities.

-

Elute the adsorbed alkaloids with an appropriate concentration of ethanol (e.g., 70%).

-

Collect the eluate containing the enriched total alkaloids for further purification of dehydrocorydaline.

-

Quantitative Data

The yield and purity of dehydrocorydaline are dependent on the source material and the isolation method employed. The following tables summarize available quantitative data.

Table 1: Dehydrocorydaline Content in Purified Extracts

| Starting Material | Purification Method | Dehydrocorydaline Content in Final Product | Reference |

| Corydalis yanhusuo | Macroporous Resin Chromatography | 13.11% | |

| Corydalis ternata | Methanol Extraction | 1.31 ± 0.95% | [9] |

Table 2: Purity of Dehydrocorydaline Isolated by HSCCC

| Starting Material | Purity of Isolated Dehydrocorydaline | Reference |

| Corydalis Rhizoma | 98.9% | [5][6] |

Biological Signaling Pathways

Dehydrocorydaline exerts its pharmacological effects by modulating several key signaling pathways.

Apoptosis Induction in Cancer Cells

Dehydrocorydaline has been shown to induce apoptosis in various cancer cell lines, particularly through the intrinsic mitochondrial pathway.

-

Regulation of Bcl-2 Family Proteins: Dehydrocorydaline treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[10][11][12]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-7 and caspase-8[11][12].

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the execution of apoptosis[11][12].

Anti-inflammatory Effects

Dehydrocorydaline exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways.

-

NF-κB Pathway: Dehydrocorydaline can inhibit the activation of the NF-κB pathway. In the context of sepsis-induced myocardial injury, it has been shown to inhibit the expression of TRAF6, which in turn reduces the phosphorylation of NF-κB p65[1]. This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα[1].

-

JAK1-STAT3 Pathway: In human chondrocytes treated with TNFα, dehydrocorydaline has been demonstrated to regulate cell proliferation and extracellular matrix synthesis through the JAK1-STAT3 signaling pathway, suggesting its potential in treating osteoarthritis[13].

Experimental Workflows

General Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of dehydrocorydaline from Corydalis rhizomes.

In Vitro Apoptosis Study Workflow

The diagram below outlines a generalized workflow for investigating the pro-apoptotic effects of dehydrocorydaline in cancer cell lines.

Conclusion

This compound, a prominent alkaloid from Corydalis species, continues to be a compound of significant interest for its therapeutic potential. The development of efficient isolation and purification techniques, such as HSCCC, is crucial for obtaining high-purity material for research and drug development. A thorough understanding of its mechanisms of action, particularly its influence on apoptosis and inflammatory signaling pathways, will pave the way for its potential clinical applications. This guide provides a foundational resource for researchers and professionals in the field, summarizing key technical information to support further scientific exploration of this promising natural product.

References

- 1. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]

- 2. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dehydrocorydaline chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (B211579) chloride is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis species.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of Dehydrocorydaline chloride, along with detailed experimental protocols and visualizations of its known signaling pathways and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and drug development.

| Property | Value | Reference |

| IUPAC Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [1] |

| Synonyms | 13-Methylpalmatine chloride | [2][3] |

| CAS Number | 10605-03-5 | [1][2][3] |

| Molecular Formula | C₂₂H₂₄ClNO₄ | [1][2][3][4][6] |

| Molecular Weight | 401.88 g/mol | [2][3][4] |

| Appearance | Solid powder, white to beige or light yellow to yellow | [3][7][8] |

| Melting Point | 191-193 °C | [9] |

| Solubility | DMSO: 20-25 mg/mL | [1][2][3] |

| Purity | ≥95% to ≥98% (by HPLC) | [1][2][8] |

| Storage | -20°C, sealed, away from moisture and light | [1][9][10] |

| Stability | Stable for ≥ 4 years under recommended storage conditions. Solutions are unstable and should be prepared fresh. | [1][5][9] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is the melting range.

-

-

Purity Indication: A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Determination of Solubility

Methodology: The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

-

Materials: this compound, a selection of solvents (e.g., water, ethanol, methanol (B129727), DMSO), a calibrated analytical balance, a vortex mixer, a temperature-controlled shaker, and a spectrophotometer or HPLC system.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., at 25 °C) to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC with a standard curve.

-

The solubility is expressed in mg/mL or mol/L.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology: The purity of this compound is typically assessed using a reverse-phase HPLC method with UV detection.[8][11]

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and a data acquisition system.

-

Mobile Phase: A gradient or isocratic mobile phase, commonly a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate), is used.[12][13]

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or DMSO) and diluting to a known concentration.

-

Procedure:

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A known volume of the sample solution is injected into the system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Structural Elucidation by NMR and Mass Spectrometry

Methodology: The chemical structure of this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15][16][17][18]

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.[16][18]

-

-

Mass Spectrometry:

-

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[14][15][17]

-

The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

-

Fragmentation patterns observed in MS/MS experiments provide further structural information.[14][15]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, including the p38 MAPK pathway and the intrinsic apoptosis pathway.

Caption: this compound-mediated activation of the p38 MAPK signaling pathway.

Caption: Induction of apoptosis by this compound via the Bcl-2/Bax pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro biological activity of this compound.

Caption: A typical experimental workflow for in vitro evaluation of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. selleckchem.com [selleckchem.com]

- 6. Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | C22H24ClNO4 | CID 160950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dehydrocorydaline ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Dehydrocorydaline | C22H24NO4+ | CID 34781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ptfarm.pl [ptfarm.pl]

Dehydrocorydaline Chloride: A Technical Guide for Researchers

Introduction: Dehydrocorydaline, an alkaloid primarily isolated from the tubers of Corydalis species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of Dehydrocorydaline chloride, focusing on its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is the chloride salt form of the quaternary protoberberine alkaloid, Dehydrocorydaline.

| Identifier | Value | Source |

| CAS Number | 10605-03-5 | [1][2][3][4][5][6] |

| Chemical Name | 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride | [2] |

| Synonyms | 13-Methylpalmatine chloride, DHC | [1][4][6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄NO₄ • Cl | [2] |

| Molecular Weight | 401.9 g/mol | [2][6] |

| Purity | ≥95% (Commercially available) | [2] |

| Appearance | A solid | [2] |

| Solubility | DMSO: 20 mg/ml | [2] |

| SMILES | COC1=CC=C2C(C=--INVALID-LINK--=C(OC)C=C34)C4=C2C)=C1OC.[Cl-] | [2] |

| InChI Key | WXOSEFNJXIPZNV-UHFFFAOYSA-M | [2] |

Molecular Structure

Below is the two-dimensional chemical structure of the Dehydrocorydaline cation.

Caption: Molecular structure of the Dehydrocorydaline cation (C₂₂H₂₄NO₄⁺).[7]

Pharmacological Data and Biological Activity

Dehydrocorydaline exhibits a wide range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.

Quantitative In Vitro Data

| Activity | Model System | Parameter | Value | Source |

| Anti-malarial | P. falciparum 3D7 strain | IC₅₀ | 38 nM | [1][4] |

| Cytotoxicity | Human Chondrocytes | IC₅₀ | 49.65 µM | [8] |

| Monoamine Reuptake Inhibition | Human recombinant OCT2 | IC₅₀ | 0.137 µM | [2] |

| Monoamine Reuptake Inhibition | Human recombinant OCT3 | IC₅₀ | 0.354 µM | [2] |

| Antibacterial | Listeria monocytogenes | MIC | 1 mg/mL | [9] |

| Antibacterial | Listeria monocytogenes | MBC | 2 mg/mL | [9] |

Quantitative In Vivo Data

| Activity | Animal Model | Dosage | Effect | Source |

| Antinociceptive | Acetic acid-induced writhing (mice) | 10 mg/kg | Reduction in writhing | [2] |

| Antinociceptive | Formalin-induced pain (mice) | 3.6, 6, or 10 mg/kg (i.p.) | Dose-dependent attenuation of pain responses | [1] |

| Antidepressant-like | Chronic unpredictable mild stress (mice) | 1.5 and 3 mg/kg | Decreased immobility time in forced swim test | [2] |

| Bone Cancer Pain | Mouse model | 10 mg/kg | Increased mechanical paw withdrawal threshold | [2] |

Signaling Pathways and Mechanisms of Action

Dehydrocorydaline modulates several key signaling pathways to exert its therapeutic effects.

Apoptosis Regulation in Cancer Cells

Dehydrocorydaline induces apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the activation of executioner caspases, such as caspase-7 and caspase-8, leading to the cleavage and inactivation of Poly (ADP-ribose) polymerase (PARP), a critical enzyme for DNA repair.[1][4]

Caption: Dehydrocorydaline-induced apoptotic pathway.

Neuroprotective Effect via MAPK/ERK Pathway

In the central nervous system, excessive glutamate (B1630785) release can lead to excitotoxicity. Dehydrocorydaline has been shown to inhibit this process. It suppresses presynaptic voltage-dependent Ca²⁺ entry, which in turn prevents the activation of the MAPK/ERK signaling cascade. This leads to reduced phosphorylation of synapsin I, a protein crucial for synaptic vesicle mobilization, ultimately inhibiting the release of glutamate from nerve terminals.[10]

Caption: Neuroprotective mechanism of Dehydrocorydaline.

Chondroprotective Effect via JAK/STAT Pathway

In the context of osteoarthritis, pro-inflammatory cytokines like TNF-α promote cartilage degradation. TNF-α activates the JAK1-STAT3 signaling pathway, leading to the expression of inflammatory mediators such as Cox2 and matrix-degrading enzymes. Dehydrocorydaline provides a chondroprotective effect by inhibiting the phosphorylation of JAK1 and STAT3, thereby blocking this inflammatory cascade and preserving the extracellular matrix.[8]

Caption: Inhibition of the JAK1/STAT3 pathway by Dehydrocorydaline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key assays used to characterize the activity of Dehydrocorydaline.

General Experimental Workflow

A typical research workflow for evaluating the pharmacological properties of a compound like Dehydrocorydaline involves a combination of in vitro and in vivo studies.

Caption: General workflow for in vitro and in vivo studies.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11]

-

Cell Seeding: Seed cells (e.g., human chondrocytes) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0-100 µM) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[11]

-

Animal Preparation: Fast male Wistar rats (180-220 g) overnight with free access to water.

-

Initial Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer Dehydrocorydaline (e.g., 10 mg/kg) or a vehicle control intraperitoneally (i.p.).

-

Induction of Inflammation: After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Quantification of Pro-inflammatory Cytokines

This protocol is used to measure the effect of Dehydrocorydaline on the production of inflammatory cytokines in macrophage cell lines.[11][12]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Dehydrocorydaline for 1 hour.

-

Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Incubation and Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound|10605-03-5|Active Biopharma Corp [activebiopharma.com]

- 6. Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | C22H24ClNO4 | CID 160950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Initial Screening of Dehydrocorydaline Chloride for Anticancer Activity: A Technical Guide

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a compound of interest in oncology research.[1][2] Initial screenings have demonstrated its anti-tumor potential across various cancer cell lines, suggesting its promise as a candidate for further drug development.[3][4] This technical guide provides a comprehensive overview of the initial findings on the anticancer activity of Dehydrocorydaline chloride, consolidating quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in its mechanism of action. The primary focus of existing research has been on breast cancer and melanoma cell lines.[1]

Quantitative Analysis of Anticancer Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from initial screening studies, offering a comparative look at its efficacy in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound This table presents the half-maximal inhibitory concentration (IC50) values of DHC, indicating its potency in inhibiting cancer cell growth. The data highlights a degree of selectivity for cancer cells over normal cell lines.[5]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Used | Reference |

| A375 | Malignant Melanoma | ~25 | 48 | MTT | [5][6] |

| MV3 | Malignant Melanoma | ~30 | 48 | MTT | [5][6] |

| PIG1 | Normal Human Melanocyte | >150 | 48 | MTT | [5][6] |

| Human Chondrocytes | Normal | 49.65 | Not Specified | Not Specified | [5] |

Table 2: Dehydrocorydaline-Induced Apoptosis and Cell Cycle Arrest This table summarizes the effects of DHC on inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines.

| Cell Line | DHC Concentration (µM) | Incubation Time (h) | Effect | Reference |

| MCF-7 | Dose-dependent | Not Specified | Inhibition of cell proliferation | [2] |

| MDA-MB-231 | Not Specified | Not Specified | Promotion of apoptosis | [7] |

| A375 | Various | 48 | Cell cycle arrest at G0/G1 phase | [6][8] |

| MV3 | Various | 48 | Cell cycle arrest at G0/G1 phase | [6][8] |

Mechanisms of Anticancer Action

Initial studies reveal that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

-

Induction of Apoptosis: DHC triggers programmed cell death, mainly through the intrinsic mitochondrial pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2][9] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of the caspase cascade, including caspase-3, -7, -8, and -9, and subsequent cleavage of PARP.[2][7][10]

-

Cell Cycle Arrest: DHC has been shown to block cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[6][8] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin-dependent kinase 6 (CDK6) and Cyclin D1.[6]

-

Inhibition of Metastasis: DHC has demonstrated the ability to suppress the migration and invasion of cancer cells.[6][7] This anti-metastatic effect is linked to the downregulation of matrix metalloproteinases (MMP), specifically MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix.[7][11] Furthermore, DHC modulates epithelial-mesenchymal transition (EMT) markers, including E-cadherin and vimentin.[6]

Key Signaling Pathways

The anticancer effects of this compound are mediated by its modulation of critical intracellular signaling pathways.

DHC-Induced Intrinsic Apoptosis Pathway

DHC initiates apoptosis by altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family. This leads to mitochondrial dysfunction and the activation of executioner caspases, culminating in cell death.[1][2]

Inhibition of MEK/ERK Proliferation Pathway

In melanoma cells, DHC has been found to inactivate the MEK1/2-ERK1/2 signaling cascade, a critical pathway for cell proliferation and survival.[6] This inhibition contributes significantly to its anti-proliferative effects.

G0/G1 Cell Cycle Arrest Pathway

DHC induces G0/G1 cell cycle arrest by downregulating the expression of proteins essential for the G1 to S phase transition, namely CDK6 and Cyclin D1.[6]

Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer properties, detailed methodologies for key experiments are provided below.

Cell Culture and DHC Treatment

-

Cell Lines: Human breast cancer (MDA-MB-231, MCF-7) and melanoma (A375, MV3) cell lines are commonly used.[1]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

-

DHC Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations for experiments. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][5]

Cell Viability Assay (MTT/CCK-8)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]

-

Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[3][5]

-

Treatment: Treat the cells with various concentrations of DHC (e.g., 0-100 µM) for a specified duration (e.g., 24, 48 hours).[1][3]

-

Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[3][7]

-

Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Readout: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.[3][5]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use this data to determine the IC50 value.[5]

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[1][7]

-

Cell Preparation: Culture and treat cells with DHC in 6-well plates.

-

Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[1]

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[2][7]

-

Protein Extraction: Treat cells with DHC, then lyse them in RIPA buffer to extract total proteins.

-

Quantification: Determine protein concentration using a BCA protein assay kit.[9]

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, β-actin) overnight at 4°C.[9]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[3][7]

-

Animal Model: Athymic nude mice (4-6 weeks old) are typically used.[3]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of the mice.[7]

-

Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer DHC (e.g., via intraperitoneal injection) or a vehicle control according to the experimental design.[6][7]

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform further analyses such as immunohistochemistry to assess cell proliferation and protein expression within the tumor tissue.[6][7]

General Experimental Workflow

The initial screening of a compound like this compound typically follows a structured workflow, progressing from broad cytotoxicity screening to more detailed mechanistic studies.

Conclusion

The initial screening of this compound reveals significant anticancer activity, particularly against breast and melanoma cancer cells.[1] Its mechanisms of action involve the induction of apoptosis via the intrinsic pathway, G0/G1 cell cycle arrest, and the inhibition of key signaling cascades like MEK/ERK.[1][6] While these preliminary findings are promising, further research is required to fully elucidate its molecular targets, explore its efficacy in a broader range of cancer types, and evaluate its safety and pharmacokinetic profile in more advanced preclinical models. The detailed protocols and summarized data in this guide serve as a foundation for researchers to build upon these initial discoveries and further explore the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Exploratory Studies on the Neuroprotective Effects of Dehydrocorydaline: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Dehydrocorydaline (DHC), a quaternary protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2] Emerging evidence highlights its potential as a neuroprotective agent, showing promise in models of excitotoxicity, neuroinflammation, and ischemic brain injury. This technical guide provides an in-depth review of the current preclinical evidence, focusing on the molecular mechanisms, key signaling pathways, and experimental data supporting the neuroprotective effects of DHC. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism: Modulation of Excitotoxicity via Glutamate (B1630785) Release Inhibition

Excessive release of the excitatory neurotransmitter glutamate is a primary driver of neuronal damage in various neurological disorders.[3][4] Studies have shown that Dehydrocorydaline can directly mitigate this excitotoxicity by inhibiting presynaptic glutamate release.

Quantitative Data: Effect of DHC on Glutamate Release

Research using rat cortical synaptosomes has quantified the inhibitory effect of DHC on 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release.

| Parameter | Condition | Result | Reference |

| Glutamate Release | 4-AP-evoked | DHC demonstrated an inhibitory effect. | [3][4] |

| Intrasynaptosomal Ca²⁺ | 4-AP-evoked | DHC inhibited the 4-AP-evoked elevation of intrasynaptosomal calcium levels. | [3][4] |

| ERK1/2 Phosphorylation | Western Blot Analysis | DHC significantly decreased the level of ERK1/2 phosphorylation. | [3][4] |

| Synapsin I Phosphorylation | Western Blot Analysis | DHC significantly decreased the phosphorylation of synapsin I. | [3][4] |

Signaling Pathway: MAPK/ERK/Synapsin I

DHC exerts its inhibitory effect on glutamate release by suppressing presynaptic voltage-dependent Ca²⁺ entry and subsequently modulating the MAPK/ERK/synapsin I signaling pathway.[3][4] The activation of this pathway is a critical step in the process of synaptic vesicle exocytosis. DHC's intervention prevents the phosphorylation of synapsin I, a key protein involved in maintaining the reserve pool of synaptic vesicles, thereby reducing the number of vesicles available for release.[3]

Caption: DHC inhibits glutamate release via the MAPK/ERK/Synapsin I pathway.

Experimental Protocol: Glutamate Release Assay from Synaptosomes

This protocol details the methodology used to measure glutamate release from isolated nerve terminals.

-

Synaptosome Preparation:

-

Cerebral cortices are dissected from male Sprague-Dawley rats.

-

The tissue is homogenized in a buffered sucrose (B13894) medium (0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The resulting supernatant is further centrifuged at high speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a physiological buffer.

-

-

Glutamate Release Measurement:

-

Synaptosomes are incubated with [³H]glutamate to allow for uptake.

-

The loaded synaptosomes are then placed in a perfusion system and continuously superfused with the physiological buffer.

-

Samples of the superfusate are collected at regular intervals to establish a baseline of glutamate release.

-

To evoke release, the synaptosomes are depolarized by switching to a buffer containing 4-aminopyridine (4-AP).

-

Dehydrocorydaline or other test compounds are added to the perfusion medium before and during the 4-AP stimulation.

-

The radioactivity in the collected superfusate samples is measured using liquid scintillation counting to quantify the amount of [³H]glutamate released.

-

Core Mechanism: Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by glial cells, is a critical component in the pathology of both acute brain injury and chronic neurodegenerative diseases.[1][5] DHC has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

Studies in lipopolysaccharide (LPS)-stimulated macrophages and mouse models of inflammatory pain have quantified DHC's anti-inflammatory activity.[2][6][7]

| Model System | Mediator | Treatment | Result | Reference |

| LPS-treated Macrophages | TNF-α, IL-6 | DHC | Inhibited release and suppressed mRNA expression. | [6][7] |

| Formalin-induced Pain (Mouse Spinal Cord) | TNF-α, IL-1β, IL-6 | DHC (3.6, 6, 10 mg/kg, i.p.) | Dose-dependently decreased protein expression. | [2] |

| Formalin-induced Pain (Mouse Spinal Cord) | Caspase 6 (CASP6) | DHC (3.6, 6, 10 mg/kg, i.p.) | Dose-dependently decreased protein expression. | [2] |

| TNFα-treated Chondrocytes | p-JAK1, p-STAT3 | DHC | Inhibited protein expression. | [8] |

Signaling Pathways: NF-κB and JAK-STAT

DHC's anti-inflammatory properties are attributed to its ability to modulate key inflammatory signaling cascades.

-

NF-κB Pathway: In LPS-stimulated macrophages, DHC promotes the expression of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[6][7] This action prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[6][7]

-

JAK-STAT Pathway: In models of inflammation, DHC has been shown to inhibit the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[8] This pathway is crucial for transducing signals from cytokine receptors to the nucleus to initiate inflammatory gene expression.

Caption: DHC's anti-inflammatory mechanisms via NF-κB and JAK-STAT pathways.

Experimental Protocol: LPS-Stimulated Macrophage Assay

This protocol is standard for evaluating the anti-inflammatory potential of compounds in vitro.

-

Cell Culture:

-

RAW 264.7 macrophage cells or bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

-

Treatment and Stimulation:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of Dehydrocorydaline for a specified period (e.g., 1-2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A vehicle control group (no DHC, no LPS) and an LPS-only control group are included.

-

-

Analysis of Inflammatory Mediators:

-

Cytokine Measurement (ELISA): After a 24-hour incubation, the cell culture supernatant is collected. The concentrations of secreted cytokines such as TNF-α and IL-6 are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (RT-qPCR): After a shorter incubation (e.g., 4-6 hours), total RNA is extracted from the cells. The RNA is reverse-transcribed into cDNA, and the expression levels of genes for TNF-α, IL-6, and other inflammatory markers are measured using quantitative real-time PCR (RT-qPCR).

-

Protein Expression (Western Blot): Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins like IκBα, NF-κB, JAK1, and STAT3 via Western blotting.

-

Neuroprotection in an Ischemic Stroke Model

Ischemic stroke leads to neuronal death through a complex cascade involving excitotoxicity, oxidative stress, and inflammation. DHC has shown protective effects in animal models of this condition.

Quantitative Data: Effects of DHC in a Mouse MCAO Model

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model of focal cerebral ischemia.

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | MCAO Rat Model | Amygdalin (structurally different but relevant) 20 mg/kg | Infarct volume reduced to 12.26% from 28.99% in sham. | [9] |

| Neurological Deficit Score | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Significantly reduced neurological deficit score. | [10] |

| Apoptosis Markers (c-Casp3) | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Decreased expression of cleaved Caspase-3. | [10] |

| Neuronal Marker (NeuN) | MCAO Mouse Model | HSYA (structurally different) 20 mg/kg | Significantly increased expression of NeuN. | [10] |

| Note: Data for DHC in MCAO models was limited in the initial search; related compounds are shown for context. DHC's protective role in myocardial ischemia-reperfusion injury via the FoxO pathway suggests a strong rationale for its efficacy in cerebral ischemia.[11] |

Experimental Workflow: MCAO Model and Evaluation

The following diagram outlines the typical workflow for assessing a neuroprotective compound in the MCAO stroke model.

Caption: Experimental workflow for the in vivo MCAO stroke model.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol provides a detailed method for inducing focal cerebral ischemia.

-

Anesthesia and Surgical Preparation:

-

Mice are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.[12]

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

-

-

Occlusion:

-

The ECA is ligated and transected. The CCA and ICA are temporarily clamped.

-

A silicone-coated monofilament (e.g., 6-0) is inserted into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

-

The filament is left in place for the desired ischemic period (e.g., 60 minutes).

-

-

Reperfusion:

-

After the ischemic period, the monofilament is carefully withdrawn to allow blood flow to resume (reperfusion).

-

The cervical incision is closed, and the animal is allowed to recover from anesthesia. Sham-operated animals undergo the same surgical procedure without the filament insertion.

-

-

Post-Surgical Evaluation:

-

Neurological Deficit Scoring: At 24 and 72 hours post-MCAO, neurological function is assessed using a graded scale (e.g., 0-4 point scale), evaluating for signs like forelimb flexion and circling behavior.[10]

-

Infarct Volume Measurement: At the study endpoint, animals are euthanized, and brains are rapidly removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) area remains white. The infarct volume is then calculated using image analysis software.

-

Summary and Future Directions

The available preclinical data strongly support the neuroprotective potential of Dehydrocorydaline. Its multifaceted mechanism of action, targeting both excitotoxicity and neuroinflammation, makes it an attractive candidate for neurological disorders with complex pathologies.

Key Findings:

-

DHC inhibits presynaptic glutamate release by modulating the MAPK/ERK/synapsin I pathway.[3][4]

-

DHC exerts significant anti-inflammatory effects by suppressing pro-inflammatory cytokine production via inhibition of the NF-κB and JAK-STAT signaling pathways.[6][7][8]

-

DHC has shown analgesic properties in inflammatory pain models, which are linked to the reduction of inflammatory mediators in the spinal cord.[1][2]

-

The compound's protective effects in myocardial ischemia suggest a high potential for translation to cerebral ischemia models.[11]

Future research should focus on validating these effects in more diverse and chronic models of neurodegeneration, such as transgenic models of Alzheimer's disease and toxin-induced models of Parkinson's disease, to fully elucidate its therapeutic potential.[5][13][14] Furthermore, pharmacokinetic and toxicological studies are essential to establish a safety profile and determine its brain bioavailability for clinical translation.

References

- 1. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alzheimer’s disease: natural products as inhibitors of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amygdalin's neuroprotective effects on acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection of hydroxysafflor yellow A in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydrocorydaline attenuates myocardial ischemia-reperfusion injury via the FoXO signalling pathway: A multimodal study based on network pharmacology, molecular docking, and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Soft Corals-derived Dihydrosinularin Attenuates Neuronal Apoptosis in 6-hydroxydopamine-induced Cell Model of Parkinson's Disease by Regulating the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

Dehydrocorydaline: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline (B211579) (DHC), a protoberberine alkaloid isolated from the Corydalis species, has demonstrated significant anti-inflammatory properties through various mechanisms of action. This technical guide provides an in-depth overview of the foundational research on DHC's anti-inflammatory effects, focusing on its impact on key signaling pathways, its quantitative effects on inflammatory markers, and detailed experimental protocols for in vitro and in vivo studies. The information is presented to support further research and drug development endeavors in the field of inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dehydrocorydaline has emerged as a promising natural compound with the potential to modulate inflammatory processes.[1][2][3][4] This document synthesizes the current understanding of DHC's anti-inflammatory actions, providing a comprehensive resource for the scientific community.

Mechanisms of Action: Signaling Pathway Modulation

Dehydrocorydaline exerts its anti-inflammatory effects by targeting several key signaling pathways implicated in the inflammatory response. These include the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Dehydrocorydaline has been shown to inhibit this pathway through multiple mechanisms:

-

Promotion of IκBα Expression: DHC promotes the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its activation.[1][2]

-

Reduction of NF-κB Nuclear Translocation: By stabilizing IκBα, DHC effectively reduces the translocation of the active NF-κB p65 subunit into the nucleus.[1][2][5]

-

Inhibition of TRAF6: DHC has been observed to decrease the expression of TNF receptor-associated factor 6 (TRAF6), an upstream activator of the NF-κB pathway.[6][7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Dehydrocorydaline has been shown to influence this pathway, although the effects can be context-dependent. Some studies indicate that DHC can inhibit the MEK1/2-ERK1/2 cascade by reducing the phosphorylation of MEK1/2 and subsequently ERK1/2.[8] In other contexts, such as myogenic differentiation, DHC has been found to activate the p38 MAPK pathway.[9]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dehydrocorydaline has been found to attenuate the activation of the NLRP3 inflammasome.[10][11] This is a critical mechanism for its anti-inflammatory effects, particularly in conditions where this inflammasome is overactive.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of Dehydrocorydaline have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by Dehydrocorydaline

| Cell Line | Stimulant | Inflammatory Marker | Concentration of DHC | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS | TNF-α | 2.5, 5, 10, 20 µM | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS | IL-6 | 2.5, 5, 10, 20 µM | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS | IL-1β (mRNA) | Not specified | Suppression | [5] |

| H9C2 Cardiomyocytes | LPS | IL-1β | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |

| H9C2 Cardiomyocytes | LPS | IL-6 | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |

| H9C2 Cardiomyocytes | LPS | TNF-α | 5, 10, 20 µg/ml | Dose-dependent decrease | [6][7] |

| H9C2 Cardiomyocytes | LPS | iNOS | 5, 10, 20 µg/ml | Dose-dependent decrease | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of Dehydrocorydaline

| Animal Model | Inflammatory Challenge | DHC Dosage | Measured Parameter | Outcome | Reference |

| Mice | Acetic acid-induced writhing | 3.6, 6, 10 mg/kg (i.p.) | Number of writhes | Dose-dependent reduction | [3][4] |

| Mice | Formalin-induced paw edema | 3.6, 6, 10 mg/kg (i.p.) | Paw edema | Reduction | [3][4] |

| Mice (Sepsis model) | E. coli injection | Not specified | Survival rate | Improved survival | [7] |

| Mice (Sepsis model) | E. coli injection | Not specified | Myocardial injury | Reduced injury | [7] |

| CUMS Mice | Chronic unpredictable mild stress | Not specified | Pro-inflammatory cytokines (hippocampus) | Reduced levels | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines common experimental protocols used to investigate the anti-inflammatory properties of Dehydrocorydaline.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the evaluation of DHC's effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Details:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 24-well plates at a density of 4 x 10^5 cells/well.[1]

-

Pre-treatment: Cells are pre-treated with varying concentrations of Dehydrocorydaline (e.g., 2.5, 5, 10, 20 µM) for 2 hours.[1]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 20 ng/mL to induce an inflammatory response, and the cells are incubated for an additional 6 hours.[1]

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokine levels. The cells are washed with ice-cold PBS and lysed for subsequent molecular analysis.[5]

-

Analysis:

-

ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Quantitative Real-Time PCR (qPCR): The mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, IL-1β) in the cell lysates are determined by qPCR.[1]

-

Western Blot: Protein expression and phosphorylation status of key signaling molecules (e.g., IκBα, p-NF-κB, p-ERK) are analyzed by Western blotting.[8]

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the anti-inflammatory effects of compounds in vivo.

Protocol Details:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[12]

-

Grouping: Animals are randomly divided into control, Dehydrocorydaline-treated, and positive control (e.g., indomethacin) groups.[12]

-

Compound Administration: DHC is administered, typically intraperitoneally, at various doses 30 minutes before the carrageenan injection.[13]

-

Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[13]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Conclusion and Future Directions

The foundational research on Dehydrocorydaline unequivocally demonstrates its potent anti-inflammatory properties, mediated through the modulation of critical signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide a strong basis for its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of DHC within these signaling pathways.

-

Conducting more extensive preclinical studies in various chronic inflammatory disease models.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of DHC to optimize its therapeutic potential.

-

Exploring synergistic effects with other anti-inflammatory agents.

This technical guide serves as a comprehensive resource to facilitate these future endeavors and accelerate the translation of Dehydrocorydaline from a promising natural compound to a potential clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway [frontiersin.org]

- 7. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. The role and mechanism of NLRP3 inflammasome-mediated astrocyte activation in dehydrocorydaline against CUMS-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocorydaline Chloride: A Novel Avenue in Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (B211579) (DHC) chloride, an alkaloidal component isolated from the tubers of Rhizoma Corydalis, is emerging as a significant compound of interest in the field of pain research.[1][2][3] With a rich history in traditional medicine for its analgesic properties, modern preclinical studies are now elucidating its multifaceted mechanisms of action in various pain models, including inflammatory, neuropathic, and bone cancer pain.[4][5][6] This technical guide provides a comprehensive overview of the current state of DHC research, presenting quantitative data, detailed experimental protocols, and a visual representation of its known signaling pathways to support further investigation and drug development efforts. DHC has demonstrated a compelling safety profile in animal models, with no significant locomotor or motor response alterations at therapeutic doses.[2][3] Its ability to modulate key pain signaling cascades, including opioid receptor involvement, neuroinflammation, and ion channel activity, positions it as a promising candidate for the development of novel analgesics.[3][5]

Data Presentation: Efficacy in Preclinical Pain Models

The analgesic effects of dehydrocorydaline chloride have been quantified across several well-established animal models of pain. The data consistently demonstrates a dose-dependent reduction in pain behaviors.

| Pain Model | Species | Administration Route | DHC Chloride Dose | Key Findings | Reference(s) |

| Inflammatory Pain | |||||

| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 3.6, 6, 10 mg/kg | Dose-dependent decrease in the number of writhes. | [3][6][7] |

| Formalin Paw Test | Mouse | Intraperitoneal (i.p.) | 3.6, 6, 10 mg/kg | Significant attenuation of both early (neurogenic) and late (inflammatory) phase pain responses. Reduced paw edema. | [2][3][7] |

| Neuropathic Pain | |||||